molecular formula C6H6BrNO2 B1377004 5-Bromo-4-methoxypyridin-2-ol CAS No. 1369088-13-0

5-Bromo-4-methoxypyridin-2-ol

Cat. No.: B1377004
CAS No.: 1369088-13-0
M. Wt: 204.02 g/mol
InChI Key: IBSZUOVAWOLIED-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyridin-2-ol: is a chemical compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol . It is a pyridine derivative, characterized by a bromine atom at the 5-position, a methoxy group at the 4-position, and a hydroxyl group at the 2-position of the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypyridin-2-ol typically involves the bromination of 4-methoxypyridin-2-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methoxypyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Bromo-4-methoxypyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including anti-inflammatory and antimicrobial properties .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It serves as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyridin-2-ol and its derivatives depends on the specific application and targetThe presence of the bromine atom and the methoxy group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-methoxypyridin-2-ol is unique due to the presence of both the methoxy and hydroxyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations. The compound’s ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSZUOVAWOLIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369088-13-0
Record name 5-bromo-4-methoxypyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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